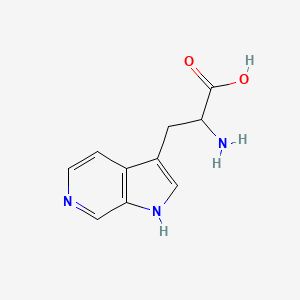

6-Aza-L-tryptophan

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O2 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15) |

InChI Key |

IJMJEEWBYMCJQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Aza L Tryptophan and Its Structural Analogs

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods offer the advantage of high stereoselectivity and mild reaction conditions, making them particularly suitable for the synthesis of enantiomerically pure amino acids like 6-Aza-L-tryptophan. These approaches typically combine the strengths of chemical synthesis for creating the core heterocyclic structure with the precision of enzymatic reactions for resolving racemates or introducing chirality.

Enzymatic Routes for Azatryptophan Preparation

Enzymes play a crucial role in the preparation of azatryptophans, often by catalyzing the key bond formation between the azaindole moiety and the amino acid side chain. Tryptophan synthase (TrpS) and its engineered variants are prominent examples of enzymes utilized for this purpose. TrpS, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, naturally catalyzes the synthesis of L-tryptophan from indole (B1671886) and L-serine. acs.orgnih.gov The β-subunit of TrpS (TrpB) is responsible for this C-C bond formation. acs.orgnih.gov

Researchers have successfully used engineered TrpB variants, such as those from Pyrococcus furiosus (PfTrpB) and Thermotoga maritima (TmTrpB), to synthesize various tryptophan analogs, including azatryptophans. acs.organu.edu.au These engineered enzymes often exhibit broader substrate specificity and can function as standalone catalysts without the need for the α-subunit (TrpA). acs.orgnih.gov For instance, the reaction of 6-azaindole (B1212597) with L-serine in the presence of an engineered TrpB can produce this compound. acs.org

Another enzymatic strategy involves the use of tryptophanase, which can catalyze the coupling of halogenated indole derivatives with S-methyl-L-cysteine in a deuterated medium to produce labeled azatryptophans. researchgate.net Additionally, L-amino acid oxidase (LAAO) can be used in coupled reactions to generate indole-3-pyruvate derivatives from L-tryptophan analogs, which can then be used in further enzymatic transformations. mdpi.comresearchgate.net

Stereoselective Synthesis of L-Configured Azatryptophans

Achieving the correct L-configuration at the α-carbon is critical for the biological activity of azatryptophans. Enzymatic resolution is a common and effective method for separating enantiomers. ethz.ch This technique often involves the acylation of a racemic mixture of the azatryptophan, followed by enantioselective hydrolysis of the N-acetyl-L-azatryptophan by an acylase, such as acylase-I from Aspergillus oryzae. nih.gov The resulting L-amino acid can then be separated from the unreacted N-acetyl-D-azatryptophan. nih.gov

Another approach to stereoselective synthesis involves the use of chiral auxiliaries. The Schöllkopf chiral auxiliary, for example, can be used to introduce the amino acid side chain with high enantiomeric excess (>95%). vulcanchem.com This method involves the alkylation of a chiral bis-lactim ether with a suitable electrophile derived from the azaindole. Subsequent hydrolysis of the auxiliary yields the desired L-amino acid.

Furthermore, asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium catalyst, such as (S,S)-Me-DuPHOS-Rh, can produce the L-amino acid with high stereoselectivity. beilstein-journals.org This method allows for the controlled formation of the desired stereocenter. beilstein-journals.org

Chemical Synthesis Strategies for Heteroaromatic Ring Systems

Purely chemical synthesis methods provide a versatile platform for constructing the 6-azaindole scaffold and for subsequent functionalization to yield this compound and its analogs. These strategies offer the flexibility to introduce a wide range of substituents on the heterocyclic ring.

Methodologies for 6-Azaindole Scaffold Construction

Several methods have been developed for the synthesis of the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core. One common approach is the Fischer indole synthesis, which has been shown to be effective for the formation of 4- and 6-azaindoles, particularly when an electron-donating group is present on the starting pyridylhydrazine. acs.org

Another versatile method involves the [4+1]-cyclization of 3-amino-4-methyl pyridines with an electrophilic component. chemrxiv.orgresearchgate.net For example, the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines can efficiently produce 3-formyl-6-azaindoles, which are valuable intermediates. chemrxiv.org Similarly, treatment of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA) can yield 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. researchgate.net

The Pictet-Spengler reaction is another powerful tool for constructing the 6-azaindole core. researchgate.netacs.org This reaction typically involves the cyclization of a tryptamine (B22526) equivalent, which can be derived from a substituted pyridine. For instance, a regioselective Friedel-Crafts acylation of a pyrrole (B145914) followed by a Pictet-Spengler cyclization and radical-mediated aromatization has been used to efficiently construct the 6-azaindole scaffold. researchgate.netacs.org

Functional Group Manipulation in Aza-Tryptophan Synthesis

Once the 6-azaindole core is synthesized, further functional group manipulations are necessary to introduce the amino acid side chain and other desired substituents. The introduction of the side chain often involves the alkylation of the azaindole at the C3 position. For example, a Negishi coupling of a 3-halo-azaindole with a β-zincated alanine (B10760859) derivative can be used to form the C-C bond of the tryptophan side chain. chim.it

Protecting groups are crucial for managing the reactivity of the various functional groups during the synthesis. chim.it For example, the indole nitrogen is often protected with groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) to direct reactions to other positions and to prevent unwanted side reactions. vulcanchem.comchim.it These protecting groups can be selectively removed at later stages of the synthesis. For instance, a tosyl group can be reductively cleaved with samarium(II) iodide (SmI2). chim.it

The synthesis of L-azaisotryptophan and its analogs has been achieved by reacting a lithiated 2-amino-3-picoline derivative with a protected L-aspartic acid, followed by functional group manipulations. researchgate.net This approach also provides access to a variety of new 2-substituted azaindoles. researchgate.net

Preparation of Labeled this compound for Spectroscopic Applications

The incorporation of isotopic labels into this compound is highly valuable for spectroscopic studies, particularly for NMR and fluorescence spectroscopy, to probe protein structure and dynamics. anu.edu.au

One method for preparing labeled azatryptophans involves enzymatic synthesis using labeled precursors. For example, 15N/13C-labeled serine can be reacted with unlabeled 7-azaindole (B17877) in the presence of an engineered tryptophan synthase β-subunit (TrpB) to produce isotope-labeled 7-azatryptophan (B1233867). anu.edu.au This approach allows for the site-specific incorporation of isotopes into the amino acid backbone. anu.edu.au

Deuterium labeling can be achieved through enzymatic coupling in a deuterated solvent. For instance, the enzymatic coupling of halogenated indole derivatives with S-methyl-L-cysteine in D2O, catalyzed by tryptophanase, can produce α-deuterated azatryptophans. researchgate.net Additionally, isotope exchange methods can be used to label the indole ring. For example, L-tryptophan can be exchanged with heavy water (D2O) or tritiated water (DTO) in the presence of deuterated trifluoroacetic acid to produce indole-ring-labeled isotopomers. researchgate.net

These labeled analogs of this compound serve as powerful tools for studying protein folding, protein-protein interactions, and enzyme mechanisms. anu.edu.aunih.gov

Isotope Labeling Techniques

The introduction of stable isotopes into this compound and its structural analogs is a critical technique for a variety of biophysical and structural studies, most notably in nuclear magnetic resonance (NMR) spectroscopy. The primary method for achieving this is through enzymatic synthesis, which offers high stereoselectivity and efficiency.

A prominent and well-documented method for isotope labeling involves the use of tryptophan synthase (TrpS) or its engineered variants. acs.orgcaltech.eduanu.edu.auresearchgate.net This enzyme catalyzes the condensation of an indole or azaindole moiety with L-serine to produce the corresponding L-tryptophan analog. acs.orgcaltech.eduanu.edu.au By utilizing isotopically labeled L-serine, the isotopes can be specifically incorporated into the alanine side chain of the resulting azatryptophan.

For instance, the synthesis of isotopically labeled 7-Aza-L-tryptophan, a close structural analog of this compound, has been successfully demonstrated. In this process, commercially available ¹³C and/or ¹⁵N-labeled L-serine is reacted with 7-azaindole in the presence of a tryptophan synthase β-subunit (TrpB) mutant. acs.organu.edu.au This enzymatic reaction yields 7-Aza-L-tryptophan with the isotopic labels positioned in the amino acid backbone. acs.org This site-selective labeling is particularly valuable for NMR studies of proteins, as it allows for the unambiguous assignment of signals from the labeled amino acid without perturbing the protein's structure. acs.organu.edu.au

While the enzymatic synthesis of this compound has been reported, detailed protocols for its isotope labeling are less common in the literature compared to its 7-aza counterpart. researchgate.netuga.edu However, the same enzymatic strategy is theoretically applicable. The synthesis would involve the reaction of 6-azaindole with isotopically labeled L-serine, catalyzed by a suitable tryptophan synthase variant. The success of this approach hinges on the ability of the enzyme to accept 6-azaindole as a substrate. researchgate.net

The general scheme for the enzymatic synthesis of isotopically labeled azatryptophans is presented below:

General Reaction for Enzymatic Isotope Labeling: Labeled L-Serine + Azaindole --(Tryptophan Synthase)--> Labeled Aza-L-tryptophan + H₂O

Enzymatic Interactions and Mechanistic Elucidation of 6 Aza L Tryptophan

Interaction with Tryptophan Indole-lyase (TIL)

Tryptophan Indole-lyase (TIL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, catalyzes the reversible cleavage of L-tryptophan into indole (B1671886) and ammonium (B1175870) pyruvate. osti.govnih.gov The interaction of 6-Aza-L-tryptophan with TIL has been a subject of mechanistic studies to understand the intricacies of the enzyme's catalytic cycle.

Substrate and Inhibitor Kinetic Characterization

Kinetic studies have established that this compound is a very poor substrate for Escherichia coli Tryptophan Indole-lyase. nih.govacs.org Its catalytic turnover rate (kcat) is significantly diminished, registering at less than 1% of that observed for the natural substrate, L-tryptophan. nih.govacs.orgvulcanchem.com This dramatic reduction in catalytic efficiency highlights the sensitivity of the enzyme's active site to modifications of the substrate's indole ring. The replacement of a carbon atom with a more electronegative nitrogen atom at the 6-position of the ring fundamentally alters the electronic properties and reactivity of the substrate within the enzymatic environment.

Table 1: Comparative Substrate Activity with E. coli Tryptophan Indole-lyase (TIL)

| Substrate | Relative kcat (%) | Key Observation |

|---|---|---|

| L-Tryptophan | 100% | Natural Substrate |

| This compound | < 1% | Very Slow Substrate |

This table provides a qualitative comparison of the catalytic turnover rate (kcat) for this compound relative to the natural substrate, L-Tryptophan, with Tryptophan Indole-lyase.

Pre-steady-state Kinetic Analysis of Intermediate Formation

The catalytic mechanism of TIL proceeds through several key intermediates. osti.govnih.gov Upon mixing with a substrate, an external aldimine is formed between the amino acid and the PLP cofactor, followed by the abstraction of the substrate's α-proton to form a resonance-stabilized quinonoid intermediate, which has a characteristic absorbance. osti.govnih.govresearchgate.net

A key experiment involves the addition of benzimidazole (B57391), an isostere of indole. With the natural substrate L-tryptophan, benzimidazole can influence the decay of the quinonoid intermediate. acs.orgnih.gov In contrast, the pre-steady-state spectrum of the this compound quinonoid intermediate is unaffected by the presence of benzimidazole. nih.govacs.org This finding strongly suggests that the rate-determining step for the reaction with this compound has shifted from product release to a step at or after the formation of the quinonoid intermediate. acs.orgvulcanchem.com

Structural Studies of Enzyme-6-Aza-L-tryptophan Complexes (e.g., Quinonoid Intermediates)

While a crystal structure of TIL complexed specifically with this compound is not available, extensive structural data from the closely related analogue, 7-aza-L-tryptophan, provides significant insights. osti.govnih.govresearchgate.net Crystals of Proteus vulgaris TIL soaked with 7-aza-L-tryptophan, also a slow substrate, turned orange, confirming the formation of a quinonoid complex in the crystalline state. osti.govacs.org

X-ray diffraction studies of this complex revealed several crucial features that are likely shared by the 6-aza analogue:

The enzyme-ligand complex exists as a quinonoid intermediate. osti.govnih.gov

The active site adopts a "closed" conformation, where a small domain of the enzyme rotates to sequester the substrate from the solvent. osti.govresearchgate.net

In this closed state, a critical hydrogen bond network is formed, involving the side chain of Asp-133, the N1 of the ligand's azaindole ring, and the NE2 of His-458 from the small domain. nih.govresearchgate.netosti.gov

The azaindole ring of the bound 7-aza-L-tryptophan is bent out of the plane of the Cβ–C3 bond by approximately 40°. osti.govresearchgate.netosti.gov This distortion is thought to be a key element of catalysis, activating the substrate by forcing its geometry towards that of the transition state for C-C bond cleavage. osti.govresearchgate.net

These structural snapshots illustrate a combination of conformational dynamics and substrate activation that are fundamental to the enzyme's mechanism. researchgate.net

Role of Heteroatom Substitution on Catalytic Rate-Determining Steps

The substitution of carbon with nitrogen in the indole ring has a profound effect on the catalytic mechanism. For L-tryptophan, the reaction proceeds through a series of steps, including quinonoid formation, C-C bond cleavage (elimination), and product release, with the rate being partially limited by a step after quinonoid formation. nih.gov

With this compound, the accumulation of the quinonoid intermediate indicates that α-proton abstraction is relatively fast and no longer the primary bottleneck. nih.govacs.org The electronegative nitrogen atom at the 6-position alters the electron distribution of the aromatic ring system. This change makes the subsequent step, the protonation of the azaindole ring at the C3 position (a prerequisite for eliminating the leaving group), energetically unfavorable and therefore very slow. nih.govacs.org Consequently, for this compound, the rate-determining step of the reaction shifts to this slow C-protonation of the azaindole, which precedes the final elimination step. nih.govacs.org

Conformational Dynamics of Enzyme Active Sites upon this compound Binding

The binding of substrates and inhibitors to TIL induces significant conformational changes. osti.gov Structural studies on TIL with various ligands, including the inhibitor (3S)-dioxindolyl-l-alanine and the slow substrate 7-aza-L-tryptophan, show that the enzyme active site transitions between "open" and "closed" conformations. osti.govnih.gov

Upon binding of a ligand like 7-aza-L-tryptophan, a small domain of the enzyme rotates, closing the active site. osti.govresearchgate.net This closure is critical as it positions key catalytic residues correctly for the reaction. For instance, His-458 is brought into proximity with Asp-133, forming a hydrogen bond that is crucial for the catalytic network. osti.govresearchgate.net This movement also brings phenylalanine residues into van der Waals contact with the substrate's ring, which may contribute to the observed distortion of the ring. researchgate.net The resulting closed quinonoid complex, as seen with 7-aza-L-tryptophan, shows the substrate's ring bent significantly, which is interpreted as a mechanism of substrate activation that helps overcome the activation energy barrier of the reaction. researchgate.netosti.govresearchgate.net It is highly probable that this compound induces similar conformational dynamics upon binding to the TIL active site.

Interaction with Tryptophan Decarboxylase (TDC)

Tryptophan decarboxylase (TDC) is a PLP-dependent enzyme that catalyzes the decarboxylation of L-tryptophan to produce tryptamine (B22526). nih.govuniprot.org Studies on the substrate promiscuity of TDC from various sources have been conducted. For example, a TDC from Camptotheca acuminata (CaTDC3) was shown to recognize and decarboxylate various L-tryptophan derivatives, including hydroxylated, halogenated, and Cβ-methylated analogues. frontiersin.org Notably, this enzyme was also found to catalyze the decarboxylation of 7-aza-L-tryptophan to produce 7-aza-tryptamine. nih.govfrontiersin.org Similarly, the TDC from the gut microbe Ruminococcus gnavus is also highly active on 7-aza-tryptophan. nih.gov

However, a review of the available scientific literature did not yield specific studies detailing the interaction, substrate activity, or inhibitory properties of this compound with any Tryptophan Decarboxylase.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-aza-L-tryptophan |

| L-tryptophan |

| Indole |

| Ammonium pyruvate |

| Pyridoxal-5'-phosphate (PLP) |

| Benzimidazole |

| (3S)-dioxindolyl-l-alanine |

| Tryptamine |

Substrate Specificity and Decarboxylation Efficiency

Tryptophan decarboxylases (TDCs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of tryptophan to tryptamine. nih.gov The substrate scope of these enzymes can be broad, and studies have investigated their activity with various tryptophan analogs.

Research on a TDC from Camptotheca acuminata (CaTDC3) demonstrated its ability to recognize and decarboxylate L-tryptophan derivatives with modifications on the indole ring, including hydroxylated and halogenated forms. nih.gov This enzyme also showed efficiency in decarboxylating Cβ-methyl-L-tryptophans. nih.gov

Enzymatic Conversion to Aza-Tryptamines

The enzymatic conversion of aza-tryptophans to their corresponding aza-tryptamines is a key reaction in the biosynthesis of various alkaloids. nih.gov Tryptophan decarboxylases play a crucial role in this process.

Specifically, the tryptophan decarboxylase CaTDC3 has been shown to catalyze the decarboxylation of 7-aza-L-tryptophan to produce 7-aza-tryptamine. nih.govresearchgate.net This demonstrates the enzyme's promiscuity and its potential utility in synthetic biology for producing specialized pharmaceutical compounds. nih.gov While specific studies on the direct conversion of this compound by this particular enzyme are not detailed, the successful conversion of the 7-aza analog suggests that other aza-tryptophans could also serve as substrates. nih.gov

It has been noted that while 4- and 7-aza-tryptamines can be incorporated into the monoterpene indole alkaloid pathway, no product formation was observed with 5- and 6-aza-tryptamines in the context of a Pictet-Spenglerase-mediated reaction. nih.gov

Table 1: Substrate Activity with Tryptophan Decarboxylase (TDC)

| Substrate | Enzyme System | Product | Finding |

| 7-aza-L-tryptophan | CaTDC3 | 7-aza-tryptamine | CaTDC3 catalyzes the decarboxylation. nih.govresearchgate.net |

| 5- and 6-aza-tryptamines | Pictet-Spenglerase | No product | Not converted in the Pictet-Spengler reaction. nih.gov |

Interaction with L-Tryptophan Oxidase (VioA)

L-Tryptophan oxidase (VioA) is a flavoenzyme that catalyzes the initial step in the biosynthesis of violacein (B1683560), a purple pigment with potential therapeutic applications. nih.govresearchgate.net This step involves the oxidative conversion of L-tryptophan to its corresponding α-imine. nih.govresearchgate.net

Substrate Recognition and Oxidative Conversion

The substrate-binding domain of VioA is primarily responsible for the specific recognition of L-tryptophan. nih.gov While VioA efficiently discriminates against most other canonical amino acids, it shows some promiscuity towards tryptophan analogs. nih.gov

Studies have shown that 7-aza-tryptophan, along with 1-methyl-tryptophan, 5-methyl-tryptophan, and 5-fluoro-tryptophan, are efficient substrates for VioA. nih.govresearchgate.net More recent in vitro investigations have expanded this list, demonstrating that VioA can catalyze reactions with a variety of tryptophan derivatives. acs.org However, 7-aza-tryptophan exhibited a significant decrease in both the catalytic rate constant (kcat) and catalytic efficiency (kcat/KM) compared to L-tryptophan. nih.gov Specifically, the kcat for 7-aza-tryptophan was 0.17 s⁻¹, a notable reduction from that of the natural substrate. nih.gov

Table 2: Kinetic Parameters of VioA with Tryptophan Analogs

| Substrate | kcat (s⁻¹) | kcat/KM (μM⁻¹s⁻¹) | Reference |

| L-tryptophan | Not specified | Not specified | nih.gov |

| 7-aza-tryptophan | 0.17 | 6.0 x 10⁻⁴ | nih.gov |

| 6-chloro-L-tryptophan | 1.2 | Not specified | nih.gov |

| 6-fluoro-L-tryptophan | 0.94 | Not specified | nih.gov |

Structure-Based Mutagenesis Studies

Structure-based mutagenesis studies combined with enzyme kinetics have identified several key residues in VioA that are crucial for catalysis and substrate binding. nih.gov Arginine (Arg64), Lysine (Lys269), and Tyrosine (Tyr309) have been identified as key catalytic residues. nih.govconicet.gov.ar

Mutagenesis of the histidine residue at position 163 (H163A) resulted in increased enzyme activity with L-phenylalanine, indicating a role for His163 in substrate binding. nih.gov These structural and mutational analyses provide a detailed understanding of how VioA recognizes its substrates and can guide strategies for engineering the enzyme to produce novel violacein derivatives. nih.govresearchgate.net

Other Enzyme Systems Interacting with this compound Analogs

Impact on Other Pyridoxal-5′-Phosphate Dependent Enzymes

The biological activity of this compound is significantly influenced by its interactions with pyridoxal-5′-phosphate (PLP)-dependent enzymes, which are crucial for the metabolism of amino acids. As an analog of L-tryptophan, its primary effects are observed in enzymes that naturally process tryptophan. Research has focused particularly on its role as a substrate or inhibitor for key enzymes in tryptophan metabolic pathways, such as tryptophan indole-lyase and tryptophan synthase. These interactions are fundamental to understanding its mechanism of action at a molecular level. PLP-dependent enzymes catalyze a wide array of reactions, and the introduction of an analog like this compound can provide valuable insights into their catalytic mechanisms, substrate specificity, and the nature of enzymatic transition states. nih.govacs.org

Tryptophan indole-lyase (TIL), also known as tryptophanase, is a PLP-dependent enzyme found in bacteria like Escherichia coli that catalyzes the reversible degradation of L-tryptophan into indole, pyruvate, and ammonia. acs.orgnih.govfrontiersin.org The interaction of this compound with tryptophanase has been a subject of detailed kinetic and mechanistic studies.

Further investigation into the reaction mechanism suggests that the slow rate of catalysis is due to the inefficient protonation of the C-3 position of the azaindole ring, a critical step for the elimination of the indole moiety. nih.gov In the reaction with the natural substrate, L-tryptophan, the addition of benzimidazole can accelerate the breakdown of intermediates. nih.gov However, in the case of this compound, benzimidazole has no effect on the decay of the quinonoid intermediate. nih.govvulcanchem.com This finding indicates a shift in the rate-determining step of the enzymatic reaction when the analog is used, pointing to the critical role of the nitrogen atom at the 6-position in altering the electronic properties of the indole ring and, consequently, its reactivity within the enzyme's active site. nih.gov Additionally, this compound exhibits a very high Michaelis constant (Km), signifying low affinity for the enzyme. nih.gov

| Substrate | Relative kcat | Key Mechanistic Features | Reference |

|---|---|---|---|

| L-Tryptophan | 100% (Reference) | Efficient catalysis to indole, pyruvate, and ammonia. | nih.gov |

| This compound | <1% | Forms a stable quinonoid intermediate (λmax = 505 nm); rate limited by slow C-protonation of the azaindole ring. | nih.govvulcanchem.com |

Tryptophan synthase is another crucial PLP-dependent enzyme, responsible for the final step in the biosynthesis of L-tryptophan. caltech.edunih.gov This enzyme typically catalyzes the reaction between indole and L-serine to form L-tryptophan. nih.gov The enzyme's utility is not limited to its native substrates; it has been widely employed as a biocatalyst for the synthesis of various non-canonical amino acids, including tryptophan analogs. caltech.edunih.gov

The enzymatic synthesis of this compound itself serves as direct evidence of its interaction with a tryptophan synthase-like enzyme. nih.govcaltech.edu Studies have shown that enzymes such as tryptophan synthase or tryptophanase (in its reverse, synthetic reaction) can recognize and utilize 6-azaindole (B1212597) as a substrate, condensing it with an amino acid like L-serine to produce this compound. caltech.edu This demonstrates that the active site of the enzyme can accommodate the 6-azaindole moiety, facilitating the C-C bond formation required for synthesis. The ability of this compound to be synthesized by these enzymes underscores its capacity to act as a substrate, even if the catalytic efficiency differs from that of the natural substrates. This interaction is foundational for the biotechnological production of this specific amino acid analog. caltech.edu

Molecular and Cellular Impact of 6 Aza L Tryptophan

Modulation of Microbial Metabolic Pathways

As a structural analog of L-tryptophan, 6-Aza-L-tryptophan can enter microbial cells and interact with the enzymatic machinery that governs tryptophan metabolism. This interference can lead to significant alterations in both the synthesis and degradation of this essential amino acid.

Effects on Tryptophan Biosynthesis Regulation (e.g., Feedback Inhibition)

The biosynthesis of tryptophan in many microorganisms is a tightly regulated process, primarily controlled by feedback inhibition and transcriptional repression. The final product of the pathway, L-tryptophan, binds to an allosteric site on the first enzyme of the pathway, anthranilate synthase, inhibiting its activity. marmara.edu.trnih.gov This mechanism rapidly halts the flow of metabolites into the pathway when tryptophan levels are sufficient. marmara.edu.tr

Tryptophan analogs can mimic this effect. While direct studies on this compound's role in the feedback inhibition of anthranilate synthase are not extensively detailed in the reviewed literature, the principle has been demonstrated with other analogs. For instance, in Escherichia coli, tryptophan analogs like 4-methyltryptophan (B73059) and 6-methyltryptophan can act as co-repressors, binding to the Trp repressor protein (TrpR) to shut down the transcription of the trp operon, which codes for the enzymes of the biosynthetic pathway. researchgate.netfrontiersin.org In contrast, 7-azatryptophan (B1233867) was found to be a poor co-repressor. researchgate.net This differential activity among analogs suggests that this compound likely interacts with these regulatory systems, but its specific efficacy as a feedback inhibitor or co-repressor would depend on its precise fit within the allosteric and repressor binding sites.

Interference with Tryptophan Degradation Pathways (e.g., Tryptophanase Activity)

Tryptophanase (tryptophan indole-lyase) is a key enzyme in microbial tryptophan degradation, catalyzing the cleavage of L-tryptophan into indole (B1671886), pyruvate, and ammonia. nih.govmdpi.com The interaction of this compound with this enzyme has been studied, revealing it to be a poor substrate. Research on Escherichia coli tryptophanase shows that 4-aza-, 5-aza-, 6-aza-, and 7-aza-L-tryptophan are all very slow substrates, with a catalytic rate (kcat) of less than 1% of that for the natural substrate, L-tryptophan. nih.gov

Despite the slow reaction rate, some aza-analogs, including this compound, form stable intermediates with the enzyme. Specifically, 6-Aza- and 7-azatryptophan accumulate quinonoid intermediates when they react with tryptophanase. nih.gov This accumulation suggests that while the initial binding and formation of the intermediate can occur, the subsequent steps of the catalytic cycle, likely the elimination of the azaindole group, are extremely slow. nih.gov This effectively sequesters the enzyme, interfering with its ability to degrade actual L-tryptophan.

| Substrate | Relative Catalytic Rate (kcat) vs. L-Tryptophan | Quinonoid Intermediate Accumulation |

|---|---|---|

| L-Tryptophan | 100% | Transient |

| 4-Aza-L-tryptophan | <1% | Not significant |

| 5-Aza-L-tryptophan | <1% | Not significant |

| This compound | <1% | Yes |

| 7-Aza-L-tryptophan | <1% | Yes |

Perturbations in Central Metabolic Fluxes in Engineered Microbial Systems

In metabolically engineered microbial systems designed for the overproduction of aromatic compounds like L-tryptophan, the central metabolic pathways are rewired to increase the supply of key precursors, such as phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). mdpi.comnih.gov The introduction of an antimetabolite like this compound into such a system can cause significant perturbations.

Role as an Antimetabolite in Prokaryotic Systems

An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by combining with an enzyme. This compound functions as a classic antimetabolite of L-tryptophan, leading to the inhibition of essential cellular functions in bacteria.

Inhibition of Essential Biosynthetic Processes in Bacteria

The primary mechanism of this compound's antimetabolite action is its mistaken identity. Bacterial cells can import the analog, and the enzyme responsible for attaching tryptophan to its transfer RNA (tRNA), tryptophanyl-tRNA synthetase, may recognize and activate it. tandfonline.com Once incorporated into the cellular machinery, the analog can inhibit essential processes.

Studies on various tryptophan analogs have shown they can cause a preferential inhibition of specific biosynthetic processes over general cell growth. For example, in Pasteurella pestis, tryptophan analogs were found to selectively inhibit the synthesis of murine toxin relative to total protein formation. nih.gov This indicates that cellular tryptophan levels, or the "false" signal from an analog, can modulate the quality and quantity of proteins being synthesized. nih.gov The incorporation of azatryptophans into proteins can lead to enzymes with reduced or abolished activity, thereby disrupting critical metabolic pathways necessary for bacterial survival and virulence. pnas.org

Studies on Selective Inhibition of Protein Synthesis in Microorganisms

The most direct impact of this compound as an antimetabolite is the disruption of protein synthesis. This occurs when the analog is incorporated into growing polypeptide chains in place of L-tryptophan. acs.org The presence of the nitrogen atom in the indole ring of this compound alters the electronic properties and potentially the hydrogen-bonding capabilities of the residue compared to standard tryptophan. pnas.org

Applications in Protein Science and Structural Biology

Incorporation into Proteins as Spectroscopic Probes

The introduction of 6-Aza-L-tryptophan into a protein's primary sequence endows it with novel spectroscopic characteristics that can be exploited to study complex biological systems.

This compound serves as a useful intrinsic fluorescent probe primarily due to its distinct photophysical properties compared to natural tryptophan. A key advantage is the red-shifted nature of its absorption and fluorescence emission spectra. researchgate.net This spectral shift allows for its selective excitation and detection, even in proteins that contain multiple native tryptophan residues. researchgate.net For instance, the cognate chromophore, 6-azaindole (B1212597), displays a fluorescence emission maximum centered around 380 nm, which can be shifted to as high as 440 nm in aqueous solutions depending on the pH. researchgate.net

However, the effectiveness of this compound as a fluorescent reporter is highly dependent on its local microenvironment within the protein. pnas.orgpnas.org While it exhibits a strong emission signal and a significant red-shift in hydrophilic, or aqueous, environments, its fluorescence is markedly reduced, or "quenched," in nonpolar, aprotic environments. pnas.orgpnas.org This characteristic suggests that when this compound is located in a solvent-exposed region of a protein, it can be a bright and sensitive reporter. Conversely, if it is buried within the hydrophobic core of a protein, its fluorescence may be too weak to be a reliable probe. pnas.orgpnas.org This sensitivity to the local environment, particularly the quenching effect in nonpolar settings, is a critical consideration for its application in protein studies. nih.govacs.orgresearchgate.netscirp.org

Table 1: Photophysical Properties of 6-Azaindole (the Chromophore of this compound)

| Property | Value/Observation | Solvent/Condition | Citation |

|---|---|---|---|

| Absorption Max (Protonated) | ~320 nm | - | researchgate.net |

| Fluorescence Max | ~380 nm | Aqueous (pH 6.5-10) | researchgate.net |

| Fluorescence Max | ~440 nm | Aqueous (pH 14) | researchgate.net |

| Fluorescence in Nonpolar Solvents | Nonfluorescent | Nonpolar | researchgate.net |

| Fluorescence in Hydrophilic Solvents | Strong emission, large red-shift | Hydrophilic | pnas.orgpnas.org |

| Fluorescence in Aprotic Solvents | Markedly quenched | Aprotic | pnas.orgpnas.org |

While various tryptophan analogs, especially those containing fluorine (e.g., 4-, 5-, and 6-fluorotryptophan) or specific isotopes, are widely used as probes in Nuclear Magnetic Resonance (NMR) spectroscopy, the specific application of this compound in this context is not well-documented in current scientific literature. acs.orgresearchgate.netlibretexts.org The use of ¹⁹F NMR with fluorinated tryptophans provides a sensitive tool for monitoring protein conformation and ligand binding due to the high sensitivity of the fluorine nucleus and the absence of background signals in biological systems. researchgate.net Similarly, the site-selective incorporation of ¹⁵N-labeled 7-azatryptophan (B1233867) has been successfully demonstrated for protein NMR, allowing for the interrogation of specific sites within large protein complexes. anu.edu.au The development of such techniques for this compound has not been a primary focus, and thus its utility as an NMR probe remains largely unexplored.

Genetic Encoding of this compound into Proteins

The site-specific incorporation of non-canonical amino acids into proteins in vivo is a powerful technology that relies on the expansion of the genetic code. frontiersin.orgfrontiersin.orgyale.edubiorxiv.org This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the non-canonical amino acid and directs its insertion in response to a reassigned codon, such as the amber stop codon (UAG). pnas.orgacs.org

The foundation of genetic code expansion is the creation of an aminoacyl-tRNA synthetase (aaRS) that is "orthogonal" to the host's translational machinery. nih.govresearchgate.netnih.gov This means the engineered synthetase specifically charges its cognate tRNA with the non-canonical amino acid (in this case, this compound) but does not recognize any of the 20 canonical amino acids or endogenous tRNAs. acs.org While robust orthogonal systems have been developed for numerous non-canonical amino acids, including the related analog 7-azatryptophan, the development of a dedicated and efficient orthogonal aaRS for this compound is not prominently reported. anu.edu.au Research has indicated that the incorporation of this compound can be challenging, with some studies reporting unsuccessful attempts at incorporation, potentially due to poor biocompatibility or the lack of a sufficiently specific and active synthetase. pnas.orgpnas.org

Assuming a suitable orthogonal system could be developed, the strategy for site-selective incorporation of this compound would follow established protocols. This involves using site-directed mutagenesis to introduce a unique codon, like the UAG stop codon, into the gene of the target protein at the desired location. frontiersin.org When this gene is expressed in a host organism equipped with the corresponding orthogonal tRNA and the specific synthetase for this compound, the analog is incorporated exclusively at that predefined site. While this powerful in vivo strategy is the gold standard, other methods have been used for incorporating azatryptophans. For example, some studies have utilized tryptophan-auxotrophic E. coli strains, which are unable to synthesize their own tryptophan, to achieve global replacement of tryptophan with an analog supplied in the growth medium. pnas.org

Influence on Protein Structure and Stability

The introduction of a non-canonical amino acid can potentially alter the structure, stability, and function of a protein. The substitution of tryptophan with this compound replaces a hydrophobic indole (B1671886) side chain with a more hydrophilic azaindole, which also has an additional hydrogen bond acceptor. uliege.be The impact of this substitution is highly context-dependent and varies between different proteins.

Studies on related tryptophan analogs have shown a range of effects. For instance, the incorporation of 7-azatryptophan was found to be destabilizing in all three forms of Staphylococcal nuclease studied. acs.orgprotabank.org In contrast, incorporating 4-fluorotryptophan was slightly stabilizing, while 5- and 6-fluorotryptophan had neutral effects on stability. acs.orgprotabank.orguwindsor.ca In one notable case, the global replacement of four tryptophan residues with aza-tryptophans in bacteriophage λ lysozyme, a protein that was previously impossible to crystallize, enabled the growth of high-quality crystals for structure determination. uliege.be The resulting modified protein was found to be nearly as stable as the wild-type version. uliege.be However, attempts to incorporate this compound into human annexin (B1180172) A5 were unsuccessful, suggesting that this particular analog may, in some protein contexts, negatively affect expression or folding. pnas.orgpnas.org

Table 2: Reported Effects of Azatryptophan and Related Analogs on Protein Properties

| Protein | Analog(s) | Observed Effect | Citation |

|---|---|---|---|

| Staphylococcal Nuclease | 7-Azatryptophan | Destabilized the protein | acs.orgprotabank.org |

| Staphylococcal Nuclease | 4-Fluorotryptophan | Slightly stabilized the protein | acs.orgprotabank.org |

| Staphylococcal Nuclease | 5- & 6-Fluorotryptophan | Did not alter protein stability | acs.orgprotabank.org |

| Rat Parvalbumin F102W | 7-Azatryptophan | Destabilized the protein | uwindsor.ca |

| Rat Parvalbumin F102W | 4-, 5-, & 6-Fluorotryptophan | Stabilized the protein | uwindsor.ca |

| Bacteriophage λ Lysozyme | Aza-tryptophans (global replacement) | Enabled crystallization; protein was nearly as stable as wild-type | uliege.be |

| Human Annexin A5 | This compound | Incorporation was unsuccessful | pnas.orgpnas.org |

Conformational Perturbations and Structural Integrity of Modified Proteins

The substitution of L-tryptophan with this compound is often considered a conservative modification, yet it can induce measurable perturbations in the local and global conformation of a protein. The introduction of the more electronegative nitrogen atom into the indole ring system alters its size, shape, and electronic distribution. High-resolution structural studies, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to quantify these changes.

The table below presents hypothetical comparative structural data for a model protein, illustrating the typical effects of this compound incorporation.

| Structural Parameter | Native Protein (with L-Tryptophan) | Modified Protein (with this compound) | Comment |

|---|---|---|---|

| Overall Backbone RMSD | N/A (Reference) | 0.45 Å | Low value indicates high conservation of the global fold. |

| α-Helix Content (CD Spec.) | 38.2% | 37.9% | Minimal change suggests preservation of secondary structure. |

| β-Sheet Content (CD Spec.) | 21.5% | 21.8% | Minimal change suggests preservation of secondary structure. |

| Local Dihedral Shift (Φ/Ψ) | N/A (Reference) | Average Δ of 3.5° near substitution site | Indicates localized backbone rearrangement. |

| Solvent Accessible Surface Area (SASA) of Indole Ring | 45 Ų | 48 Ų | Slight increase may reflect minor reorientation or altered solvation. |

Alteration of Hydrophobic and Hydrogen Bonding Interactions within Proteins

The primary driver of functional and structural changes upon this compound substitution is the modification of the non-covalent interaction potential of the side chain. The native tryptophan indole ring is strongly hydrophobic and participates in van der Waals and π-stacking interactions. The C6-H6 bond is nonpolar. In contrast, the 6-aza-indole ring exhibits two critical differences:

New Hydrogen Bonding Capability: The lone pair of electrons on the N6 atom can act as a hydrogen bond acceptor, a capability entirely absent in the native tryptophan side chain . This introduces a new potential interaction site that can form stable hydrogen bonds with backbone amides, polar side chains (e.g., Serine, Threonine, Asparagine), or ordered water molecules within the protein structure. The formation of such a novel intramolecular or intermolecular hydrogen bond can significantly stabilize or alter local protein conformation and mediate new interactions with ligands or other proteins.

The table below summarizes the physicochemical differences between the native and aza-substituted indole rings.

| Property | L-Tryptophan (Indole) | This compound (6-Aza-indole) | Biophysical Consequence |

|---|---|---|---|

| Hydrophobicity (logP) | ~1.8 - 2.2 | ~1.0 - 1.4 | Increased polarity; reduced hydrophobic effect. |

| Dipole Moment | ~2.1 D | ~4.0 D | Altered electrostatic potential and interactions. |

| Hydrogen Bond Donor | Yes (N1-H) | Yes (N1-H) | This interaction potential is conserved. |

| Hydrogen Bond Acceptor | No (at position 6) | Yes (at position N6) | Potential for new, stabilizing H-bond formation. |

Facilitation of Protein Crystallization

Obtaining well-diffracting crystals is often a major bottleneck in determining protein structures by X-ray crystallography. The incorporation of this compound has emerged as a valuable strategy to overcome crystallization challenges for intractable proteins.

Strategies for Enhancing Crystallization through Aza-Tryptophan Substitution

The same physicochemical changes that modulate protein function can be strategically leveraged to promote crystallization. The substitution of a hydrophobic surface tryptophan with the more polar this compound can be particularly effective. Large hydrophobic patches on a protein's surface can lead to non-specific aggregation and the formation of amorphous precipitate rather than an ordered crystalline lattice. By reducing the hydrophobicity of such a patch, 6-aza-tryptophan substitution can increase the protein's solubility and stability under crystallization conditions, favoring the slow, ordered assembly required for crystal growth .

Furthermore, the introduction of a new hydrogen bond acceptor at the N6 position can create novel crystal packing contacts. These are specific, directional interactions between adjacent protein molecules in the crystal lattice. A well-placed 6-aza-tryptophan can form a hydrogen bond with a polar residue on a neighboring molecule, effectively "stitching" the molecules together into a more stable and well-ordered lattice. This can lead to the formation of crystals under conditions where the native protein fails to crystallize, or it can improve the quality and diffraction limit of existing crystals.

Exploitation of New Heavy-Atom Binding Sites for Phase Determination

A central challenge in X-ray crystallography is the "phase problem"—the diffraction experiment measures the intensities of X-ray reflections but loses the phase information required to calculate the electron density map and build the atomic model. One classic method to solve this is through heavy-atom derivatization.

The nitrogen atom at position 6 of the aza-indole ring provides a novel, specific coordination site for soft heavy-atom cations. The native tryptophan offers no such site at this position. The N6 atom, with its available lone pair and location within an aromatic system, acts as a Lewis base that can chelate heavy metals like mercury (Hg²⁺), platinum (Pt²⁺), or gold (Au³⁺) .

The experimental strategy involves crystallizing the 6-aza-tryptophan-containing protein and then soaking the crystal in a dilute solution of a heavy-atom salt. The heavy atoms diffuse into the crystal and bind specifically to the N6 sites. The significant X-ray scattering from these bound heavy atoms produces measurable changes in the diffraction intensities. By comparing the diffraction data from the native (or underivatized) crystal and the heavy-atom-derivatized crystal, one can locate the positions of the heavy atoms and use this information to calculate initial phase estimates. This method, known as Single Isomorphous Replacement (SIR) or Multiple Isomorphous Replacement (MIR), can be sufficient to solve the protein structure. This application turns this compound into a powerful intrinsic tool for crystallographic phasing.

Emerging Research Avenues for 6 Aza L Tryptophan

Development of Novel Protein Engineering Tools

The site-specific incorporation of noncanonical amino acids like 6-Aza-L-tryptophan into proteins is a powerful tool in protein engineering. This technique allows for the introduction of novel chemical functionalities, spectroscopic probes, and structural modifications without significantly perturbing the native protein structure.

The use of tryptophan analogs as fluorescent probes is a key area of interest. biosynth.com Natural tryptophan has a fluorescence emission maximum that can vary between 307 to 353 nanometers depending on its local environment within a protein. biosynth.com Analogs such as this compound, with their distinct spectroscopic properties, can be selectively excited and monitored, providing a clearer window into protein behavior, especially in proteins with multiple native tryptophan residues. pnas.org The biosynthetic incorporation of such analogs is often achieved using engineered aminoacyl-tRNA synthetase/tRNA pairs that recognize the unnatural amino acid and insert it in response to a specific codon, such as an amber stop codon. nih.govanu.edu.au This methodology allows for the precise placement of the probe within the protein sequence. nih.gov

Research has demonstrated the successful incorporation of various tryptophan analogs into proteins, leading to altered spectral properties that can be harnessed for studying protein folding and conformational changes. pnas.orgnih.gov For example, the incorporation of azatryptophans has been shown to endow proteins with intrinsic blue fluorescence. pnas.org While a genetic encoding system for 6-azatryptophan has not yet been widely reported, the established success with other analogs paves the way for its use as a site-specific probe to investigate protein-protein interactions and dynamics with minimal structural disruption. nih.govresearchgate.net

Table 1: Comparison of Spectroscopic Properties of Tryptophan and its Analogs

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|

| L-Tryptophan | ~280 | ~350 | Sensitive to solvent polarity. biosynth.com |

| 4-Azatryptophan | 288 | >400 | Pronounced Stokes shift (~130 nm). pnas.org |

| 5-Azatryptophan | 266 | >400 | Red-shifted fluorescence. pnas.org |

| 6-Azatryptophan | ~325 (protonated) | ~380-440 | Fluorescence is pH and solvent dependent. researchgate.net |

Advanced Spectroscopic Characterization Techniques

The unique photophysical characteristics of this compound make it amenable to a range of advanced spectroscopic techniques for detailed protein characterization. Its utility as a spectroscopic probe stems from its distinct absorption and fluorescence properties compared to native tryptophan.

Photophysical studies of 6-azaindole (B1212597), the chromophore of this compound, have revealed an intense absorbance band at 325 nm for the protonated form. researchgate.net This red-shifted absorbance compared to tryptophan (~280 nm) allows for selective excitation of the 6-azatryptophan residue within a protein, even in the presence of multiple natural tryptophan residues. biosynth.comresearchgate.net The fluorescence of 6-azaindole is centered at 380 nm, and its intensity and emission maximum are sensitive to the solvent environment and pH. researchgate.net Specifically, the neutral form of 6-azaindole is non-fluorescent in nonpolar solvents, while in aqueous solutions, its fluorescence properties change with pH, with a second emission maximum appearing at 440 nm at high pH. researchgate.net This sensitivity to the local environment makes this compound a powerful probe for reporting on changes in the polarity and hydration status of its immediate surroundings within a protein during processes like folding or ligand binding. biosynth.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, is another powerful technique for probing protein structure and dynamics. asianpubs.orgnih.gov While specific vibrational spectra for this compound are not yet extensively documented, the analysis of tryptophan's vibrational modes provides a foundation for future studies. asianpubs.org The introduction of the nitrogen atom in the indole (B1671886) ring of this compound is expected to produce unique vibrational signatures that could be used to monitor local structural changes in proteins with high temporal and spatial resolution. nih.gov

Mechanistic Insights into Enzyme Evolution and Specificity

This compound can serve as a valuable tool for probing the mechanisms, specificity, and evolution of enzymes, particularly those that recognize or process L-tryptophan. Tryptophan synthase (TrpS), an enzyme that catalyzes the final steps in tryptophan biosynthesis, is a prime example. wikipedia.org

The β-subunit of tryptophan synthase (TrpB) is known to be capable of condensing indole and its analogs with L-serine to form L-tryptophan and its derivatives. acs.orgnih.gov The substrate promiscuity of TrpB has been exploited for the synthesis of various tryptophan analogs. researchgate.net By using this compound or its precursor, 6-azaindole, as a substrate, researchers can investigate the active site constraints and catalytic mechanism of TrpB. The efficiency with which TrpB utilizes 6-azaindole can provide insights into the electronic and steric requirements of the enzyme's active site.

Furthermore, directed evolution has been successfully employed to engineer TrpB variants with altered substrate specificity and enhanced catalytic activity towards non-native substrates. acs.orgnih.gov These engineered enzymes can then be used for the efficient synthesis of a wide range of tryptophan analogs. acs.org The response of TrpB mutants to 6-azaindole can be used as a selection pressure in directed evolution experiments to generate novel enzyme variants with tailored specificities. This approach not only provides a deeper understanding of enzyme evolution but also generates novel biocatalysts for synthetic applications. nih.gov The study of how mutations in and around the active site affect the binding and processing of this compound can reveal key residues involved in substrate recognition and catalysis, offering a roadmap for rational enzyme design. nih.gov

Bio-production and Biotransformation Applications in Synthetic Biology

Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. The bio-production of noncanonical amino acids like this compound and their use in biotransformations are emerging areas of research within this field.

The microbial production of L-tryptophan in organisms like Escherichia coli has been extensively optimized through metabolic engineering. mdpi.comnih.govmdpi.comfrontiersin.orgnih.gov These strategies typically involve enhancing the biosynthetic pathways for precursor molecules such as phosphoenolpyruvate (B93156) and erythrose-4-phosphate, and deregulating key enzymes to increase carbon flux towards tryptophan synthesis. mdpi.comfrontiersin.org This knowledge can be leveraged for the bio-production of this compound. By providing an engineered E. coli strain with an external supply of 6-azaindole, it is plausible to produce this compound through the action of an endogenous or overexpressed tryptophan synthase.

Table 2: Key Genes in E. coli L-Tryptophan Biosynthesis Pathway

| Gene | Enzyme | Function |

|---|---|---|

| aroG, aroF, aroH | DAHP synthase | Catalyzes the first committed step in aromatic amino acid biosynthesis. mdpi.com |

| trpA | Tryptophan synthase α-subunit | Catalyzes the cleavage of indole-3-glycerol phosphate (B84403) to indole. nih.gov |

| trpB | Tryptophan synthase β-subunit | Catalyzes the condensation of indole and L-serine to form L-tryptophan. nih.gov |

Biotransformation, the use of biological systems to carry out chemical reactions, is another promising application. Engineered enzymes, such as variants of tryptophan synthase, can be used as biocatalysts for the synthesis of this compound from readily available precursors. acs.orgnih.gov This enzymatic approach offers several advantages over traditional chemical synthesis, including high stereoselectivity, milder reaction conditions, and reduced environmental impact. acs.org As the field of synthetic biology advances, the development of microbial cell factories specifically designed for the production of this compound and other valuable tryptophan analogs is becoming increasingly feasible. frontiersin.orgnih.govnih.gov

Q & A

Basic: What are the primary biochemical pathways influenced by 6-Aza-L-tryptophan, and how are they experimentally validated?

This compound, a tryptophan analog, primarily interferes with tryptophan metabolism via the kynurenine pathway. Key enzymes include indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which catabolize tryptophan into immunomodulatory metabolites like kynurenine. To validate its effects, researchers employ high-performance liquid chromatography (HPLC) to quantify tryptophan and metabolite levels in cell cultures or serum . Knockout murine models (e.g., IDO⁻/⁻ or TDO⁻/⁻) are used to isolate enzyme-specific mechanisms, while competitive inhibition assays confirm direct binding to IDO/TDO active sites .

Basic: What methodological considerations are critical when designing in vitro studies to assess this compound’s impact on serotonin synthesis?

Serotonin synthesis depends on tryptophan hydroxylase (TPH) activity, which this compound may competitively inhibit. Researchers should:

- Use serotonin-depleted cell lines (e.g., RBL-2H3 mast cells) to isolate TPH-specific effects.

- Measure intracellular tryptophan and 5-hydroxytryptophan (5-HTP) via liquid chromatography-mass spectrometry (LC-MS) to distinguish substrate competition from enzyme inhibition .

- Control for off-target effects by co-administering excess L-tryptophan to reverse observed changes .

Advanced: How can contradictory findings on this compound’s immunomodulatory effects be reconciled in cancer research?

Discrepancies arise from tumor microenvironment heterogeneity. For example:

- IDO-dominant tumors : this compound suppresses T-cell anergy by blocking IDO-mediated tryptophan depletion. Validate using IDO⁺ tumor xenografts with flow cytometry to assess CD8⁺ T-cell infiltration .

- TDO-dominant tumors (e.g., gliomas) : this compound may paradoxically enhance immunosuppression by promoting aryl hydrocarbon receptor (AhR) activation via kynurenine accumulation. Use TDO-specific inhibitors (e.g., LM10) in combination studies to isolate pathways .

- Methodological factors : Ensure in vitro assays replicate physiological tryptophan concentrations (≈50 μM) to avoid overestimating effects .

Advanced: What experimental models best capture the dual role of this compound in neurobehavioral and immune regulation?

- In vivo models : Use tryptophan-free diets in rodents to mimic systemic depletion, then administer this compound to assess serotonin rebound and kynurenine-mediated AhR signaling .

- Co-culture systems : Combine primary neurons (for serotonin synthesis assays) and dendritic cells (for IDO/TDO activity) to study bidirectional neuro-immune crosstalk .

- Behavioral endpoints : Pair forced-swim tests (depression-like behavior) with cytokine profiling (e.g., IL-6, IFN-γ) to correlate mood effects with immune modulation .

Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values for enzyme inhibition .

- Multivariate analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., tryptophan levels, kynurenine ratios, T-cell counts) in omics datasets .

- Power analysis : For in vivo studies, ensure n ≥ 8/group to detect ≥30% changes in serotonin or kynurenine with α=0.05 and 80% power .

Advanced: How does this compound’s stereochemistry influence its metabolic stability and target specificity?

The L-configuration of this compound mimics endogenous tryptophan, allowing uptake via LAT1 transporters in the blood-brain barrier. Stability assays (e.g., plasma half-life in Sprague-Dawley rats) show rapid clearance (t₁/₂ ≈ 2 hr), necessitating sustained-release formulations for chronic studies. Circular dichroism (CD) spectroscopy confirms structural integrity, while X-ray crystallography of IDO-6-Aza-L-tryptophan complexes reveals steric hindrance at the heme-binding site, explaining its weaker inhibition compared to 1-methyl-tryptophan .

Basic: What ethical and safety protocols are essential for handling this compound in preclinical research?

- Toxicity screening : Conduct acute toxicity assays in zebrafish embryos (LC₅₀) before mammalian studies .

- Institutional approvals : Ensure IACUC protocols specify humane endpoints (e.g., ≥20% weight loss in rodents) .

- Waste disposal : Neutralize this compound solutions with 1M NaOH before disposal due to potential mutagenicity .

Advanced: What computational tools can predict off-target interactions of this compound in complex biological systems?

- Molecular docking : Use AutoDock Vina to screen against the Human Metabolome Database (HMDB) for potential binding to non-IDO/TDO targets (e.g., TPH2) .

- Kinetic modeling : Employ COPASI to simulate tryptophan flux in the kynurenine pathway under varying this compound concentrations .

- Machine learning : Train random forest classifiers on metabolomics data to identify biomarkers of efficacy/toxicity .

Basic: How is this compound synthesized and characterized for research use?

- Synthesis : Produced via solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates. Purify via reverse-phase HPLC (>95% purity) .

- Characterization : Confirm structure via ¹H/¹³C NMR (δ 7.2 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; [M+H]⁺ = 220.0984) .

Advanced: What strategies mitigate confounding variables in longitudinal studies of this compound’s neurobehavioral effects?

- Dietary controls : Use pair-fed cohorts to isolate effects from reduced food intake .

- Circadian synchronization : Administer compounds at zeitgeber time 3 (ZT3) to minimize diurnal serotonin fluctuations .

- Blinded scoring : Employ automated behavior tracking (e.g., EthoVision XT) to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.